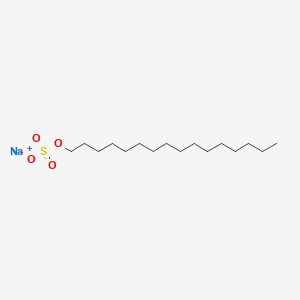

sodium;hexadecyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hexadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHPAKFFUZUEKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Hexadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sodium hexadecyl sulfate (B86663) (SHS). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data, experimental methodologies, and visualizations to support advanced research and application.

Core Physicochemical Properties

Sodium hexadecyl sulfate, an anionic surfactant, possesses a unique combination of properties that make it a compound of interest in various scientific and industrial applications, including pharmaceuticals. Its amphiphilic nature, consisting of a long hydrophobic 16-carbon chain and a hydrophilic sulfate headgroup, governs its behavior in solution.

General Properties

The fundamental identification and physical characteristics of sodium hexadecyl sulfate are summarized below.

| Property | Value | Reference |

| Chemical Name | Sodium hexadecyl sulfate | |

| Synonyms | Sodium cetyl sulfate | |

| CAS Number | 1120-01-0 | |

| Molecular Formula | C₁₆H₃₃NaO₄S | [1] |

| Molecular Weight | 344.49 g/mol | [1] |

| Appearance | White to almost white powder/solid | |

| Solubility | Soluble in water | [2] |

Performance-Related Properties

The functional properties of sodium hexadecyl sulfate as a surfactant are detailed in the following table. These parameters are critical for understanding its behavior in solution, particularly its self-assembly into micelles and its effectiveness at reducing surface tension.

| Property | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~0.95 mM | In pure water at 25°C | |

| Krafft Point | ~45°C | For a 1 wt% aqueous solution | [3] |

| Surface Tension at CMC | ~32.0 mN/m | At 25°C |

Note: The exact values of CMC, Krafft Point, and surface tension can be influenced by factors such as temperature, pressure, and the presence of electrolytes or other solutes.[2]

Experimental Protocols

Accurate determination of the physicochemical properties of sodium hexadecyl sulfate is essential for its application. Below are detailed methodologies for measuring its key surfactant properties.

Determination of Critical Micelle Concentration (CMC) via Conductometry

The CMC of an ionic surfactant like sodium hexadecyl sulfate can be determined by measuring the change in electrical conductivity of its aqueous solution with increasing concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of micelles which have a lower mobility than the individual ions. The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot.[4]

Materials and Equipment:

-

Sodium hexadecyl sulfate

-

High-purity deionized water

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of sodium hexadecyl sulfate (e.g., 10 mM) in deionized water.

-

Place a known volume of deionized water into the conductivity cell and measure its initial conductivity.

-

Incrementally add small, precise volumes of the stock solution to the water in the cell, ensuring thorough mixing after each addition.

-

Record the conductivity after each addition has stabilized.

-

Continue this process well beyond the expected CMC.

-

Plot the measured conductivity as a function of the sodium hexadecyl sulfate concentration.

-

Identify the two linear regions in the plot and determine their intersection point. This concentration corresponds to the CMC.

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC.[5] Below this temperature, the surfactant has limited solubility. Above the Krafft point, the solubility increases dramatically due to the formation of micelles. A common method to determine the Krafft point is by observing the temperature at which a cloudy dispersion of the surfactant becomes clear upon heating.[6]

Materials and Equipment:

-

Sodium hexadecyl sulfate

-

High-purity deionized water

-

Temperature-controlled water bath with a viewing window

-

Thermometer or temperature probe (accurate to 0.1°C)

-

Test tubes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a 1 wt% aqueous dispersion of sodium hexadecyl sulfate in a test tube. This concentration should be above the solubility limit at room temperature, resulting in a cloudy mixture.

-

Place the test tube in the water bath at a temperature below the expected Krafft point.

-

Slowly heat the water bath while continuously stirring the dispersion.

-

Observe the solution for the temperature at which it becomes completely clear. This temperature is the Krafft point.

-

To confirm, slowly cool the solution and note the temperature at which it becomes cloudy again. The two temperatures should be in close agreement.

Measurement of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid. It involves measuring the force required to detach a platinum ring from the surface of the liquid.[7]

Materials and Equipment:

-

Tensiometer with a Du Noüy platinum ring

-

Solutions of sodium hexadecyl sulfate at various concentrations (below and above the CMC)

-

Temperature-controlled sample vessel

-

High-purity deionized water for calibration

Procedure:

-

Calibrate the tensiometer using deionized water.

-

Place the sodium hexadecyl sulfate solution in the sample vessel and allow it to reach thermal equilibrium.

-

Position the platinum ring so that it is immersed in the solution.

-

Slowly raise the ring towards the surface. A liquid lamella will form between the ring and the liquid surface.

-

The tensiometer measures the force exerted by the surface tension on the ring as it is pulled through the interface. The maximum force before the lamella breaks is recorded.

-

The surface tension is calculated from this maximum force, taking into account the dimensions of the ring and applying necessary correction factors.

-

Repeat the measurement for solutions of different concentrations to observe the decrease in surface tension up to the CMC.

Visualizations

The following diagrams illustrate key concepts and experimental workflows related to sodium hexadecyl sulfate.

Caption: General workflow for the characterization of an anionic surfactant like sodium hexadecyl sulfate.

Caption: Step-by-step workflow for determining the Critical Micelle Concentration (CMC) using the conductometry method.

Caption: Conceptual diagram illustrating the role of sodium hexadecyl sulfate in preventing protein aggregation during capillary gel electrophoresis.

Applications in Research and Drug Development

Sodium hexadecyl sulfate's properties make it a valuable tool in various research and development contexts, particularly in the pharmaceutical and biotechnology sectors.

-

Protein Characterization and Stabilization: In capillary gel electrophoresis (CGE), a technique used to assess the purity and stability of therapeutic proteins like monoclonal antibodies, sodium hexadecyl sulfate can be used to prevent method-induced protein aggregation.[8] Its higher affinity for proteins compared to the more commonly used sodium dodecyl sulfate (SDS) helps maintain the protein in a uniform, non-aggregated state during analysis, leading to more accurate purity assessments.[9]

-

Drug Delivery Systems: As a surfactant, sodium hexadecyl sulfate can be employed in the formulation of drug delivery systems. Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, enhancing their bioavailability. The long alkyl chain of SHS can lead to the formation of more stable micelles compared to shorter-chain surfactants.

-

Functionalization of Nanomaterials: Sodium hexadecyl sulfate has been used to functionalize carbon nanotubes. This modification can alter the surface properties of the nanotubes, influencing their interaction with biological molecules. For instance, lysozyme (B549824) adsorbed on SHS-functionalized carbon nanotubes has shown higher activity compared to its adsorption on non-functionalized nanotubes. This has implications for the development of enzyme-based biosensors and drug delivery vehicles.

References

- 1. fishersci.com [fishersci.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Minimization of artifact protein aggregation using tetradecyl sulfate and hexadecyl sulfate in capillary gel electrophoresis under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of covalent aggregate quantification of protein therapeutics by non-reducing capillary gel electrophoresis using sodium hexadecyl sulfate (CE-SHS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Critical Micelle Concentration of Sodium Cetyl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium cetyl sulfate (B86663), an anionic surfactant of significant interest in pharmaceutical formulations and research. This document details the fundamental principles of micellization, experimental methodologies for CMC determination, and the influence of environmental factors on this critical parameter.

Introduction to Sodium Cetyl Sulfate and its Micellization

Sodium cetyl sulfate (SCS), with the chemical formula C₁₆H₃₃NaO₄S, is an anionic surfactant composed of a 16-carbon hydrophobic alkyl chain (cetyl) and a hydrophilic sulfate head group.[1] This amphiphilic nature drives its self-assembly in aqueous solutions into organized structures known as micelles.

Below a certain concentration, sodium cetyl sulfate exists as individual monomers in solution. As the concentration increases, these monomers begin to aggregate at the air-water interface, reducing the surface tension of the solution. The Critical Micelle Concentration (CMC) is the specific concentration at which the interface becomes saturated with monomers, and the spontaneous formation of micelles in the bulk solution begins.[2] Above the CMC, any additional surfactant molecules predominantly form new micelles.[2]

The formation of micelles is a dynamic equilibrium process, crucial for the surfactant's function as a solubilizing agent, emulsifier, and detergent. In the pharmaceutical sciences, understanding and controlling the CMC of sodium cetyl sulfate is vital for the development of stable and effective drug delivery systems.[3]

Quantitative Data on the Critical Micelle Concentration of Sodium Cetyl Sulfate

Precise CMC values for sodium cetyl sulfate are dependent on the experimental conditions. While extensive data is available for its lower homolog, sodium dodecyl sulfate (SDS), specific values for sodium cetyl sulfate are less commonly reported. However, based on the principles of surfactant chemistry, the CMC of sodium cetyl sulfate is expected to be significantly lower than that of SDS due to its longer hydrophobic chain. The following table summarizes typical CMC values for anionic surfactants and the expected range for sodium cetyl sulfate, along with the impact of common variables.

| Surfactant | Temperature (°C) | Electrolyte (NaCl) Concentration (mM) | CMC (mM) | Reference |

| Sodium Dodecyl Sulfate (SDS) | 25 | 0 | 8.23 | [4] |

| Sodium Dodecyl Sulfate (SDS) | 25 | 10 | 5.18 | [5] |

| Sodium Dodecyl Sulfate (SDS) | 25 | 50 | 2.2 | [5] |

| Sodium Dodecyl Sulfate (SDS) | 25 | 100 | 1.4 | [5] |

| Sodium Dodecyl Sulfate (SDS) | 15 | 0 | 8.6 (approx.) | [5] |

| Sodium Dodecyl Sulfate (SDS) | 30 | 0 | 8.1 (approx.) | [5] |

| Sodium Dodecyl Sulfate (SDS) | 35 | 0 | 8.3 (approx.) | [5] |

| Sodium Cetyl Sulfate (SCS) | 25 | 0 | ~0.1 - 0.5 (Estimated) | General Principle |

Note: The CMC value for sodium cetyl sulfate is an estimation based on the trend of decreasing CMC with increasing alkyl chain length in homologous series of surfactants.[2] For instance, sodium tetradecyl sulfate has a CMC of 2.1 x 10⁻³ mol/L.[2]

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of sodium cetyl sulfate. The choice of method depends on the required precision, the presence of other components in the solution, and the available instrumentation.[6]

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.[7]

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk rather than accumulating at the surface.[8]

Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of sodium cetyl sulfate with concentrations spanning the expected CMC value. Use high-purity water and ensure all glassware is scrupulously clean to avoid surface-active impurities.[6]

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the sodium cetyl sulfate concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[7]

Conductivity Method

This method is particularly suitable for ionic surfactants like sodium cetyl sulfate.

Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases. At the CMC, there is a distinct break in the plot of equivalent conductivity versus the square root of the concentration. This is because the formation of micelles reduces the mobility of the surfactant ions and their counter-ions.

Protocol:

-

Solution Preparation: Prepare a series of sodium cetyl sulfate solutions of varying concentrations in deionized water.

-

Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.[9]

-

Data Analysis: Plot the specific conductivity versus the concentration of sodium cetyl sulfate. The plot will exhibit two linear segments with different slopes. The concentration at which the slope changes corresponds to the CMC.[10]

Fluorescence Spectroscopy Method

This is a highly sensitive method that utilizes a fluorescent probe.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low solubility in water but readily partitions into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties (e.g., an increase in fluorescence intensity or a change in the fine structure of the emission spectrum).

Protocol:

-

Solution Preparation: Prepare a series of sodium cetyl sulfate solutions containing a constant, low concentration of the fluorescent probe.

-

Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Data Analysis: Plot a parameter of the fluorescence spectrum (e.g., the intensity of a specific emission peak or the ratio of two peaks) against the concentration of sodium cetyl sulfate. A sharp change in the plot indicates the onset of micelle formation, and the corresponding concentration is the CMC.[7]

Factors Influencing the Critical Micelle Concentration

The CMC of sodium cetyl sulfate is not a fixed value but is influenced by several factors:

-

Temperature: For ionic surfactants, the relationship between temperature and CMC is often U-shaped. The CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[11] This behavior is a result of the complex interplay between the enthalpy and entropy of micellization.[5]

-

Electrolytes: The addition of electrolytes, such as sodium chloride, to a solution of sodium cetyl sulfate will decrease its CMC. The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged sulfate head groups of the surfactant molecules in a micelle, making it energetically more favorable for micelles to form at a lower concentration.[5]

-

Presence of Other Solutes: The presence of other organic molecules, especially alcohols, can affect the CMC by altering the solvent properties or by being incorporated into the micelles.

Applications in Drug Development

Sodium cetyl sulfate serves as a valuable excipient in pharmaceutical formulations, primarily due to its surface-active properties.[3]

-

Solubilizing Agent: For poorly water-soluble drugs, sodium cetyl sulfate can significantly enhance their solubility by encapsulating the drug molecules within the hydrophobic core of its micelles. This is a crucial strategy for improving the bioavailability of many active pharmaceutical ingredients (APIs).

-

Emulsifying Agent: In the formulation of emulsions (e.g., creams, lotions), sodium cetyl sulfate acts as an emulsifier, stabilizing the dispersion of oil droplets in an aqueous phase or vice versa. It achieves this by adsorbing at the oil-water interface, reducing the interfacial tension and preventing coalescence of the droplets.[12]

-

Wetting Agent: Sodium cetyl sulfate can be used as a wetting agent in solid dosage forms (e.g., tablets) to facilitate the dissolution of the drug by improving the penetration of water into the solid particles.

The selection of the appropriate concentration of sodium cetyl sulfate in a formulation is critical and is often guided by its CMC. For solubilization, concentrations above the CMC are typically required to ensure the presence of micelles. For emulsification and wetting, concentrations at or near the CMC are often effective.

Conclusion

The critical micelle concentration is a fundamental parameter that governs the behavior and application of sodium cetyl sulfate. A thorough understanding of its CMC and the factors that influence it is essential for researchers and professionals in the pharmaceutical industry to effectively utilize this versatile surfactant in the design and development of robust and efficacious drug delivery systems. The experimental methods outlined in this guide provide a framework for the accurate determination of the CMC, enabling the optimization of formulations containing sodium cetyl sulfate.

References

- 1. CAS 1120-01-0: Sodium cetyl sulfate | CymitQuimica [cymitquimica.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. NIKKOL SCS (Sodium Cetyl Sulfate) | Pharmaceutical Ingredients | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 4. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. researchgate.net [researchgate.net]

- 11. scialert.net [scialert.net]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium Hexadecyl Sulfate

Sodium hexadecyl sulfate (B86663), also known as sodium cetyl sulfate, is an anionic surfactant with significant applications in cosmetics, personal care products, and pharmaceutical formulations as an emulsifier, detergent, and foaming agent.[1][2] Its synthesis and purification on a laboratory scale are critical for research and development purposes, requiring precise control over reaction conditions and purification methods to ensure high purity. This guide provides a detailed overview of the synthesis pathway, experimental protocols, and purification techniques for sodium hexadecyl sulfate.

Synthesis Pathway

The primary route for synthesizing sodium hexadecyl sulfate involves a two-step process: the sulfation of 1-hexadecanol (B1195841) (cetyl alcohol) followed by the neutralization of the resulting alkyl sulfuric acid.[3]

-

Sulfation : 1-hexadecanol is reacted with a sulfating agent to form hexadecyl hydrogen sulfate. Common sulfating agents include chlorosulfonic acid, sulfur trioxide, sulfamic acid, and sulfuric acid.[1][4] The choice of agent can influence reaction conditions and the purity of the crude product.

-

Neutralization : The acidic intermediate is then neutralized with a sodium base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the final product, sodium hexadecyl sulfate.[1][3][5]

Impurities in the final product often include unreacted 1-hexadecanol, inorganic salts like sodium sulfate and sodium chloride, and homologs from the starting alcohol.[5][6]

Experimental Protocol: Synthesis using Chlorosulfonic Acid

This protocol details a common laboratory method for the synthesis of sodium hexadecyl sulfate using 1-hexadecanol and chlorosulfonic acid.[5]

Materials and Equipment:

-

1-Hexadecanol (Cetyl Alcohol)

-

Chlorosulfonic Acid

-

Glacial Acetic Acid (Solvent)

-

Sodium Carbonate (or Sodium Hydroxide solution)

-

Ice Bath

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

pH meter or pH indicator strips

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve 1-hexadecanol in glacial acetic acid. Cool the flask in an ice bath to maintain a temperature of -10°C.[5]

-

Sulfation : Slowly add chlorosulfonic acid dropwise to the stirred solution from a dropping funnel. The reaction is exothermic and produces hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.[5][7] Maintain the temperature below 0°C throughout the addition.

-

Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 1-2 hours while maintaining the low temperature to ensure the reaction goes to completion.

-

Neutralization : Slowly add a solution of sodium carbonate or sodium hydroxide to the reaction mixture with vigorous stirring.[5] This step is also exothermic and should be performed carefully, keeping the mixture cool in an ice bath. Monitor the pH and continue adding the base until the pH is between 7.0 and 8.5.[2]

-

Isolation of Crude Product : The crude sodium hexadecyl sulfate will precipitate from the solution. The solid can be collected by filtration. This crude product will contain the desired compound along with unreacted alcohol and inorganic salts.[5]

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude sodium hexadecyl sulfate, primarily to remove unreacted alcohol and inorganic salts.[1][6]

Materials and Equipment:

-

Crude Sodium Hexadecyl Sulfate

-

Absolute Ethanol (B145695) or an Ethanol-Water mixture (e.g., 70:30 v/v)[2][6]

-

Heating mantle or water bath

-

Erlenmeyer flask

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Dissolution : Place the crude solid into an Erlenmeyer flask and add a minimal amount of hot absolute ethanol or an ethanol-water mixture to dissolve it completely.[6]

-

Crystallization : Allow the solution to cool slowly to room temperature. Pure sodium hexadecyl sulfate is less soluble in the cold solvent and will crystallize out, while impurities like unreacted alcohol and sodium sulfate remain in the solution.[6][8] For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation of Pure Product : Collect the purified crystals by vacuum filtration using a Buchner funnel.[6]

-

Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying : Dry the purified sodium hexadecyl sulfate crystals in a vacuum oven to remove any residual solvent.[1] The purity of the final product can be assessed by techniques such as checking for the absence of a minimum on the surface tension vs. concentration curve.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for sodium hexadecyl sulfate.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₃₃NaO₄S | [9] |

| Molecular Weight | 344.49 g/mol | [9] |

| CAS Number | 1120-01-0 | [9][10] |

| Appearance | White to almost white powder or crystal | [1][9] |

| Commercial Purity | Often sold as a mixture containing ~40% Sodium Stearyl Sulfate. Purity of the mixture is ≥95.0%. | [9] |

| Common Impurities | Unreacted 1-hexadecanol, sodium sulfate, sodium chloride | [5][6] |

Process Visualization

The overall workflow for the synthesis and purification of sodium hexadecyl sulfate is illustrated below.

References

- 1. SODIUM CETYL SULFATE - Ataman Kimya [atamanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Sodium Cetearyl Sulfate - Descrizione [tiiips.com]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. CN85102990B - Synthesis of high-purity sodium alkyl sulfate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. mt.com [mt.com]

- 9. labproinc.com [labproinc.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Core Mechanism of Protein Denaturation by Sodium Hexadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which sodium hexadecyl sulfate (B86663) (SHS), a potent anionic surfactant, induces protein denaturation. The principles outlined are crucial for applications ranging from protein characterization and purification to understanding surfactant effects in drug formulations. While much of the foundational research in this area has been conducted using the closely related sodium dodecyl sulfate (SDS), this guide focuses on the specific properties of SHS and the influence of its longer alkyl chain, drawing on comparative data where available.

The Core Mechanism: A Multi-Step Process of Unfolding

The denaturation of a globular protein by sodium hexadecyl sulfate is not a simple, one-step event but rather a cooperative process driven by a combination of electrostatic and hydrophobic interactions. The mechanism can be broadly categorized into three main stages, which are dependent on the concentration of SHS relative to its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. For anionic surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[1]

Stage 1: Initial Electrostatic Binding (Sub-CMC Concentrations)

At very low concentrations, well below the CMC, individual SHS monomers begin to interact with the protein. The initial binding is primarily electrostatic. The negatively charged sulfate headgroups of the SHS molecules are attracted to positively charged amino acid residues on the protein's surface, such as lysine (B10760008) and arginine. This initial interaction is typically exothermic.[2][3]

Stage 2: Cooperative Hydrophobic Binding and Unfolding (Approaching the CMC)

As the concentration of SHS increases, a critical point is reached where the binding becomes highly cooperative. The hydrophobic hexadecyl (C16) tails of the bound SHS molecules create favorable nonpolar patches on the protein surface. These patches act as nucleation sites, promoting the binding of more SHS molecules through hydrophobic interactions. This cooperative binding is the primary driving force for protein unfolding. The insertion of the long C16 alkyl chains into the protein's hydrophobic core disrupts the native tertiary structure, causing the protein to progressively lose its compact, folded conformation. This unfolding process exposes more of the polypeptide backbone and hydrophobic core, which in turn bind more SHS molecules.

Stage 3: Saturation and Formation of Protein-Surfactant Complexes (Above the CMC)

Once the SHS concentration exceeds its CMC, the surfactant molecules form micelles in the bulk solution. At this stage, the unfolded polypeptide chain becomes saturated with bound SHS. The resulting structure is often described by the "necklace model," where micelle-like clusters of SHS are arranged along the extended polypeptide chain. These complexes are characterized by a uniform negative charge, imparted by the dense coating of anionic surfactant, which leads to intramolecular electrostatic repulsion, further extending the protein chain.

The longer C16 chain of SHS, compared to the C12 chain of SDS, leads to stronger hydrophobic interactions. This results in the formation of higher-order surfactant clusters on the protein and a more pronounced denaturation effect at lower concentrations.[4] The enthalpy of interaction has been shown to increase with an increase in the alkyl chain length of the surfactant.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data for sodium alkyl sulfate surfactants. Due to the extensive research on SDS (C12) and Sodium Tetradecyl Sulfate (STS, C14), these are included for comparison to illustrate the trends associated with increasing alkyl chain length.

Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates

The CMC is a fundamental parameter that dictates the concentration at which a surfactant's denaturing power becomes most pronounced. There is a clear trend of decreasing CMC with increasing alkyl chain length. An approximate 10-fold decrease in CMC is observed for each two-carbon addition to the alkyl tail.[1]

| Surfactant Name | Abbreviation | Alkyl Chain Length | CMC (in water at 25°C) |

| Sodium Dodecyl Sulfate | SDS | C12 | ~8.3 mM[5] |

| Sodium Tetradecyl Sulfate | STS | C14 | ~2.1 mM[5] |

| Sodium Hexadecyl Sulfate | SHS | C16 | ~0.4 - 0.6 mM (estimated) |

Table 2: Thermodynamic Parameters for Lysozyme (B549824) Interaction with Sodium Alkyl Sulfates

The interaction of surfactants with proteins can be characterized by thermodynamic parameters obtained through techniques like Isothermal Titration Calorimetry (ITC). The data below illustrates the influence of alkyl chain length on the enthalpy of interaction with lysozyme.

| Surfactant | pH | Enthalpy of Interaction (ΔH) | Observation |

| Sodium n-Dodecyl Sulfate (SDS) | 3.2 | Exothermic | Initial binding is driven by electrostatic interactions.[2] |

| Sodium n-Decyl Sulfate | 3.2 | Less Exothermic than SDS | Enthalpy of interaction increases with alkyl chain length.[2] |

| Sodium n-Octyl Sulfate | 3.2 | Least Exothermic | Weaker interaction compared to longer chain surfactants. |

Note: This table is based on trends observed in a comparative study. Specific enthalpy values vary with experimental conditions.

Experimental Protocols

The study of protein denaturation by SHS employs various biophysical techniques. Below are detailed methodologies for two key experiments.

Characterization of Structural Changes using Circular Dichroism (CD) Spectroscopy

Objective: To monitor changes in the secondary structure of a protein upon titration with SHS.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest (e.g., 0.1 mg/mL) in a suitable buffer with low absorbance in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

Prepare a concentrated stock solution of SHS (e.g., 10 mM) in the same buffer.

-

All solutions should be filtered (0.22 µm filter) and degassed before use.

-

-

Instrumentation and Parameters:

-

Use a calibrated CD spectropolarimeter.

-

Employ a quartz cuvette with a path length of 1 mm for far-UV measurements.

-

Set the wavelength range to 190-260 nm.

-

Typical parameters: bandwidth of 1 nm, scanning speed of 50 nm/min, and a data pitch of 0.5 nm. Each spectrum should be the average of at least three scans to improve the signal-to-noise ratio.

-

-

Experimental Procedure:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the native protein solution.

-

Perform a titration by adding small aliquots of the SHS stock solution to the protein solution in the cuvette, ensuring thorough mixing after each addition.

-

Record a CD spectrum after each addition of SHS, allowing the system to equilibrate for 2-5 minutes.

-

Subtract the buffer baseline from each protein spectrum.

-

-

Data Analysis:

-

The raw CD data (in millidegrees) is converted to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.

-

Changes in the MRE at specific wavelengths, typically 222 nm and 208 nm (characteristic of α-helical content), are plotted against the SHS concentration.

-

The percentage of secondary structure elements (α-helix, β-sheet, random coil) can be estimated by deconvolution of the CD spectra using appropriate algorithms (e.g., K2D3, BeStSel).

-

Determination of Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of SHS binding to a protein.

Methodology:

-

Sample Preparation:

-

Prepare the protein solution (e.g., 10-50 µM) and the SHS solution (e.g., 1-5 mM) in the exact same, thoroughly degassed buffer (e.g., 50 mM phosphate buffer, pH 7.4). Buffer mismatch is a common source of error.

-

The concentration of SHS in the syringe should be at least 10-20 times the concentration of the protein in the cell.

-

Accurately determine the concentrations of both protein and SHS solutions.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.

-

Load the protein solution into the sample cell and the SHS solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power.

-

-

Experimental Procedure:

-

Perform a control experiment by titrating SHS into the buffer alone to determine the heat of dilution.

-

Perform the main experiment by injecting small aliquots (e.g., 2-10 µL) of the SHS solution into the protein-containing sample cell at regular intervals (e.g., 180 seconds).

-

Record the heat change after each injection until the binding reaction is saturated.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection peak to obtain the enthalpy change per injection.

-

Plot the enthalpy change per mole of injectant against the molar ratio of SHS to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding sites) to extract the thermodynamic parameters: Kₐ (and thus the dissociation constant, Kₐ = 1/Kₐ), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: The stepwise mechanism of protein denaturation by sodium hexadecyl sulfate.

Caption: The "necklace model" for a saturated protein-SHS complex.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

References

- 1. agilent.com [agilent.com]

- 2. Interaction between lysozyme and n-alkyl sulphates in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Binding of n-alkyl sulphates to lysozyme in aqueous solution | Semantic Scholar [semanticscholar.org]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of Sodium Hexadecyl Sulfate Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical physicochemical properties of sodium hexadecyl sulfate (B86663) (also known as sodium cetyl sulfate), focusing on its solubility and stability in aqueous solutions. Understanding these characteristics is paramount for its application in research, pharmaceutical formulations, and various industrial processes.

Introduction to Sodium Hexadecyl Sulfate

Sodium hexadecyl sulfate (C₁₆H₃₃NaO₄S) is an anionic surfactant widely used for its emulsifying, detergent, and wetting properties. Its molecular structure consists of a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a hydrophilic sulfate head group. This amphipathic nature governs its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration and temperature, which is fundamental to its function.

Solubility of Sodium Hexadecyl Sulfate

The solubility of ionic surfactants like sodium hexadecyl sulfate is uniquely temperature-dependent, characterized by a critical temperature known as the Krafft temperature or Krafft point.

2.1. The Krafft Temperature (Tₖ)

The Krafft temperature is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC).[1] Below the Tₖ, the surfactant's solubility is limited, and it exists predominantly as hydrated crystals. Above the Tₖ, solubility increases sharply due to the formation of thermodynamically stable micelles.[1] For sodium hexadecyl sulfate, the Krafft temperature is approximately 45°C, which can be a limiting factor for applications at lower temperatures.[2]

2.2. Critical Micelle Concentration (CMC)

The CMC is the concentration of surfactant above which micelles spontaneously form.[3][4] At concentrations below the CMC, the surfactant molecules exist mainly as monomers at the air-water interface or dissolved in the bulk solution. Once the CMC is reached, the surface tension of the solution remains relatively constant with further increases in surfactant concentration.[3] The CMC is a crucial parameter as it dictates the onset of micellar activity, which is essential for solubilization, emulsification, and detergency. The value is influenced by temperature, pressure, and the presence of electrolytes.[3]

Table 1: Physicochemical Properties of Sodium Hexadecyl Sulfate and Related Surfactants

| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Hexadecyl Sulfate | Notes |

| Molecular Formula | C₁₂H₂₅NaO₄S | C₁₆H₃₃NaO₄S | The longer alkyl chain increases hydrophobicity. |

| Molecular Weight | 288.38 g/mol | 344.49 g/mol | - |

| Krafft Temperature (Tₖ) | ~10-12°C[1][5] | ~45°C[2] | Tₖ increases with increasing alkyl chain length. |

| CMC (in pure water at 25°C) | ~8.2 mM (0.23% w/v)[4][6] | Not applicable (below Tₖ) | Micelles do not form readily at 25°C. |

| CMC (in pure water above Tₖ) | - | ~0.5 - 1.0 mM | Estimated based on trends for alkyl sulfates. |

Note: Data for sodium hexadecyl sulfate is less abundant than for the more common sodium dodecyl sulfate (SDS). Values are compiled from various sources and may vary based on purity and experimental conditions.

Diagram 1: Phase Behavior of Sodium Hexadecyl Sulfate

This diagram illustrates the relationship between temperature, concentration, and the physical state of sodium hexadecyl sulfate in an aqueous solution.

Caption: Conceptual diagram of sodium hexadecyl sulfate phases in water.

Stability of Sodium Hexadecyl Sulfate Solutions

The chemical stability of alkyl sulfate surfactants is primarily dictated by their susceptibility to hydrolysis, a reaction that cleaves the ester linkage.

3.1. Hydrolysis

Sodium hexadecyl sulfate can undergo hydrolysis to form 1-hexadecanol (B1195841) and sodium bisulfate. This degradation is catalyzed by acid and accelerated by elevated temperatures.[7][8] The reaction is generally slow but becomes significant under harsh conditions (e.g., low pH, high temperature) over extended periods.[9][10] The formation of the fatty alcohol (1-hexadecanol) can lead to precipitation, changes in emulsifying properties, and loss of surfactant efficacy.

-

Effect of pH : The rate of hydrolysis is significantly higher in acidic conditions (pH < 4) due to specific hydrogen ion catalysis.[7] In neutral or slightly alkaline solutions, the surfactant is relatively stable.

-

Effect of Temperature : As with most chemical reactions, the rate of hydrolysis increases with temperature. Long-term stability studies for pharmaceutical or industrial applications must consider the intended storage and use temperatures.[9][11]

-

Effect of Concentration : Above the CMC, the rate of hydrolysis can be altered. Surfactant molecules within a micelle may be shielded from the bulk aqueous environment, potentially affecting the reaction kinetics.[8][12]

Table 2: Factors Affecting the Stability of Sodium Hexadecyl Sulfate

| Factor | Condition | Impact on Stability |

| pH | Low pH (Acidic) | Increases rate of hydrolysis, leading to degradation.[7] |

| Neutral / Alkaline pH | Generally stable. | |

| Temperature | High Temperature (>60°C) | Accelerates hydrolysis.[9] |

| Low Temperature | Slows hydrolysis but may cause precipitation if below Tₖ. | |

| Oxidizing Agents | Presence of Strong Oxidizers | Potential for chemical degradation (incompatible). |

Diagram 2: Hydrolysis Pathway of Sodium Hexadecyl Sulfate

This diagram illustrates the acid-catalyzed hydrolysis of the surfactant molecule.

Caption: Reaction scheme for the hydrolysis of sodium hexadecyl sulfate.

Experimental Protocols

Accurate determination of the physicochemical properties of sodium hexadecyl sulfate is essential for its effective use.

4.1. Protocol for Determination of the Krafft Temperature (Tₖ)

The Krafft temperature can be determined by monitoring the change in a physical property, such as conductivity or turbidity, as a function of temperature.[13][14]

Method: Conductometric Measurement

-

Preparation : Prepare a surfactant solution at a concentration known to be above the CMC (e.g., 10-20 mM). Cool the solution in a refrigerator (e.g., at 5°C) for at least 24 hours to ensure the surfactant precipitates as hydrated crystals, forming a turbid suspension.[13]

-

Apparatus : Place the suspension in a jacketed beaker connected to a temperature-controlled water bath. Immerse a calibrated conductivity probe and a precision thermometer into the suspension.[13]

-

Measurement : While stirring continuously, gradually increase the temperature of the water bath at a slow, controlled rate (e.g., 0.5°C/minute).

-

Data Collection : Record the conductivity and temperature at regular intervals (e.g., every 1°C).

-

Analysis : Plot conductivity (μS/cm) versus temperature (°C). The plot will show two linear regions with different slopes.[14] The temperature at the intersection of these two lines, where an abrupt change in slope occurs, is the Krafft temperature.[13]

4.2. Protocol for Determination of the Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, including surface tension, conductivity, and fluorescence spectroscopy.[3][6][15]

Method: Surface Tension Measurement

-

Preparation : Prepare a stock solution of sodium hexadecyl sulfate in deionized water at a concentration well above the expected CMC. Ensure the temperature is maintained above the Krafft temperature throughout the experiment.

-

Dilution Series : Create a series of dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC.

-

Measurement : Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Allow each solution to equilibrate before measurement.

-

Data Collection : Record the surface tension (mN/m) for each concentration.

-

Analysis : Plot surface tension versus the logarithm of the surfactant concentration. The plot will show a sharp decrease in surface tension followed by a region where it remains relatively constant.[16] The concentration at the point of inflection, where the slope changes abruptly, is the CMC.[3]

Diagram 3: Experimental Workflow for CMC Determination

This flowchart outlines the key steps in determining the CMC via the surface tension method.

Caption: Step-by-step process for measuring Critical Micelle Concentration.

Conclusion

The utility of sodium hexadecyl sulfate in scientific and industrial applications is governed by a delicate balance of its solubility and stability. Its high Krafft temperature necessitates use in heated systems, while its susceptibility to acid-catalyzed hydrolysis requires careful pH control for long-term storage and formulation. By employing rigorous experimental protocols to characterize its CMC and Tₖ, researchers and developers can optimize formulations and processes to harness the full potential of this powerful anionic surfactant.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. justagriculture.in [justagriculture.in]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. STUDIES ON DECOMPOSITION AND STABILIZATION OF DRUGS IN SOLUTION. XV. HYDROLYSIS OF SODIUM OCTYL, MYRISTYL, CETYL, AND PENTADECANE-8-SULFATES. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. database.ich.org [database.ich.org]

- 12. researchgate.net [researchgate.net]

- 13. csun.edu [csun.edu]

- 14. researchgate.net [researchgate.net]

- 15. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Surfactant Behavior of Sodium Hexadecyl Sulfate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexadecyl sulfate (B86663) (SHS) is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and drug delivery. Its amphiphilic nature, arising from a long hydrophobic hexadecyl (C16) alkyl chain and a hydrophilic sulfate headgroup, dictates its self-assembly into micelles in aqueous solutions above a certain concentration and temperature. This guide provides a comprehensive overview of the core principles governing the surfactant behavior of SHS in aqueous environments, with a focus on its critical micelle concentration (CMC), thermodynamics of micellization, aggregation behavior, and interactions with polymers.

Micellization of Sodium Hexadecyl Sulfate

The formation of micelles is a spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable contact between the hydrophobic tails of the surfactant and water molecules. Below the critical micelle concentration (CMC), SHS molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the monomers begin to aggregate, forming micelles where the hydrophobic tails are sequestered in the core and the hydrophilic sulfate headgroups form the outer corona, interacting with the surrounding water. This transition is a key characteristic of any surfactant and is influenced by factors such as temperature, pressure, and the presence of other solutes.[1]

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. The CMC of SHS is significantly lower than that of its shorter-chain homolog, sodium dodecyl sulfate (SDS), due to its greater hydrophobicity. The CMC can be determined by monitoring changes in various physicochemical properties of the solution as a function of surfactant concentration.[2]

Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates in Water

| Surfactant | Alkyl Chain Length | Temperature (°C) | CMC (mM) |

| Sodium Dodecyl Sulfate (SDS) | C12 | 25 | ~8.2[2] |

| Sodium Tetradecyl Sulfate | C14 | 25 | ~2.1[2] |

| Sodium Hexadecyl Sulfate (SHS) | C16 | - | ~0.5 * |

Note: A precise, experimentally verified CMC value for SHS at a standard temperature from the search results is not available. This value is an estimate based on the trend of decreasing CMC with increasing alkyl chain length.

The CMC of ionic surfactants like SHS typically exhibits a U-shaped dependence on temperature, with a minimum CMC at a specific temperature.[3]

Diagram of the micellization process of SHS monomers.

Thermodynamics of Micellization

The spontaneity of micellization is described by the Gibbs free energy of micellization (ΔG°mic), which is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of the process by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic [4]

For the micellization of many ionic surfactants at room temperature, the process is predominantly entropy-driven. The positive entropy change results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, which outweighs the negative entropy change from the aggregation of the surfactant molecules themselves.[1]

The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where β is the degree of counterion binding to the micelle, R is the gas constant, and T is the absolute temperature.

The enthalpy of micellization can be determined experimentally using calorimetry or from the temperature dependence of the CMC using the van't Hoff equation.[4]

Table 2: Thermodynamic Parameters of Micellization for Sodium Dodecyl Sulfate (SDS) in Water at 25°C

| Parameter | Value | Unit |

| ΔG°mic | -21.2 to -22.6 | kJ/mol |

| ΔH°mic | -0.6 to -2.1 | kJ/mol |

| TΔS°mic | ~20 | kJ/mol |

Aggregation Behavior and Phase Transitions

Above the CMC, the addition of more surfactant leads to an increase in the number of micelles. The number of surfactant molecules in a single micelle is known as the aggregation number. For SDS, the aggregation number is typically in the range of 60-120, and it can be influenced by factors such as temperature and the presence of salts.[5] The aggregation number tends to decrease with increasing temperature.[6]

Interaction with Polymers

The interaction of surfactants with polymers is of great importance in drug formulation and delivery, as it can influence the stability and release characteristics of the final product. Anionic surfactants like SHS can interact with non-ionic water-soluble polymers such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) oxide (PEO).

The interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is usually lower than the CMC of the pure surfactant. The surfactant molecules adsorb onto the polymer chain, forming micelle-like clusters. This binding is driven by hydrophobic interactions between the surfactant tails and the less polar segments of the polymer backbone.[7][8]

Interaction of SHS with a neutral polymer chain.

Experimental Protocols

Accurate determination of the CMC is crucial for characterizing the behavior of SHS. Below are detailed methodologies for three common techniques.

Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of SHS in deionized water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is calibrated according to the manufacturer's instructions.

-

Measurement: The surface tension of each solution is measured. It is crucial to allow the surface tension to equilibrate before recording the value, especially for concentrations near the CMC.

-

Data Analysis: Plot the measured surface tension against the logarithm of the SHS concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Conductometry

Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases above the CMC. This is because the formation of micelles reduces the mobility of the surfactant ions and effectively binds some of the counterions. The CMC is determined as the break in the plot of conductivity versus surfactant concentration.

Protocol:

-

Preparation of Solutions: Prepare a series of SHS solutions of varying concentrations in deionized water.

-

Instrumentation: A conductivity meter with a conductivity cell is used. The cell constant should be known or determined.

-

Measurement: The conductivity of each solution is measured at a constant temperature.

-

Data Analysis: Plot the specific conductivity as a function of the SHS concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in microenvironment causes a characteristic shift in the fluorescence emission spectrum, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3).

Protocol:

-

Preparation of Probe Solution: A stock solution of pyrene in a volatile organic solvent (e.g., acetone) is prepared.

-

Preparation of Surfactant Solutions: A series of SHS solutions with varying concentrations are prepared. A small, constant amount of the pyrene stock solution is added to each, and the solvent is evaporated, leaving the pyrene dispersed in the surfactant solutions.

-

Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. The excitation wavelength is typically around 335 nm, and the emission is scanned from about 350 nm to 500 nm.

-

Data Analysis: The ratio of the intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks is calculated for each concentration. A plot of the I1/I3 ratio versus the logarithm of the SHS concentration will show a sigmoidal curve, and the inflection point is taken as the CMC.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. scialert.net [scialert.net]

- 4. Solid and liquid crystalline phases in the sodium dodecyl sulphate + hexadecanoic acid + water system - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. csun.edu [csun.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. experts.arizona.edu [experts.arizona.edu]

In-Depth Structural Analysis of Sodium Hexadecyl Sulfate (SHS) Micelles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Hexadecyl Sulfate (B86663) (SHS) is an anionic surfactant that self-assembles in aqueous solutions to form micelles, complex structures of significant interest in fields ranging from materials science to pharmaceutical drug delivery. Understanding the structural and thermodynamic parameters of these micelles is crucial for their application. This technical guide provides a comprehensive overview of the structural analysis of SHS micelles, detailing the experimental methodologies used for their characterization, presenting available quantitative data, and illustrating the key processes and workflows involved. While specific experimental data for SHS is limited in publicly accessible literature, this guide leverages extensive data from its close homolog, Sodium Dodecyl Sulfate (SDS), to provide a thorough understanding of the principles and expected behaviors, with clear indications of where data is analogous.

Introduction to Micellization

Surfactant molecules, such as SHS, are amphiphilic, possessing a hydrophilic head group (the sulfate) and a hydrophobic tail (the hexadecyl hydrocarbon chain). In aqueous solutions, at concentrations above the Critical Micelle Concentration (CMC), these molecules spontaneously aggregate to form micelles. This process is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules. The resulting micelles typically have a core composed of the hydrophobic tails and a corona of hydrophilic head groups exposed to the aqueous environment.

The structure, size, and charge of these micelles are not static; they are influenced by factors such as surfactant concentration, temperature, and the ionic strength of the solution. These characteristics are critical to the functionality of micelles in various applications, including the solubilization of poorly water-soluble drugs.

Key Structural and Thermodynamic Parameters

The characterization of SHS micelles involves the determination of several key parameters:

-

Critical Micelle Concentration (CMC): The concentration at which micelle formation begins. It is a fundamental indicator of a surfactant's efficiency.

-

Aggregation Number (Nagg): The average number of surfactant monomers that form a single micelle.

-

Micelle Shape and Size: Often described by geometric models such as spheres or ellipsoids, with dimensions like the hydrodynamic radius (Rh) and radius of gyration (Rg).

-

Degree of Ionization (α): The fraction of counterions (Na+) that are dissociated from the micelle surface, which influences the micelle's surface charge and interactions.

Data Presentation

Quantitative data for Sodium Hexadecyl Sulfate is presented below, supplemented with data for Sodium Dodecyl Sulfate (SDS) as a well-studied analogue. The longer hexadecyl chain of SHS generally leads to a lower CMC and a higher aggregation number compared to SDS under similar conditions.

Table 1: Critical Micelle Concentration (CMC) and Degree of Ionization (α) of Sodium Hexadecyl Sulfate (SHS) in Aqueous Solution.

| Temperature (°C) | Concentration of [C5mim][Br] (wt%) | CMC of SHS (mmol/L) | Degree of Ionization (α) |

| 25.0 | 0.00 | - | - |

| 30.0 | 0.00 | - | - |

| 35.0 | 0.00 | - | - |

| 25.0 | 0.02 | - | - |

| 30.0 | 0.02 | - | - |

| 35.0 | 0.02 | - | - |

| 25.0 | 0.05 | - | - |

| 30.0 | 0.05 | - | - |

| 35.0 | 0.05 | - | - |

| 25.0 | 0.10 | - | - |

| 30.0 | 0.10 | - | - |

| 35.0 | 0.10 | - | - |

| Data derived from studies on the interaction of SHS with ionic liquids. Specific values for SHS in pure water were used as a baseline in the cited study but are not explicitly provided in the abstract.[1] |

Table 2: Illustrative Aggregation Numbers (Nagg) for SDS Micelles at 25°C in the Absence of Added Salt.

| SDS Concentration (mM) | Aggregation Number (Nagg) |

| 10 | 64 |

| 20 | 68 |

| 50 | 75 |

| 100 | 80 |

| This data for SDS is provided as an analogue to demonstrate the typical trend of increasing aggregation number with concentration. Actual values for SHS are expected to be higher. |

Table 3: Illustrative Hydrodynamic Radius (Rh) of SDS Micelles as a Function of NaCl Concentration at 25°C.

| NaCl Concentration (M) | Hydrodynamic Radius (Rh) (nm) |

| 0.1 | 2.1 |

| 0.2 | 2.3 |

| 0.4 | 2.8 |

| 0.6 | 4.5 |

| This data for SDS illustrates the growth of micelles with increasing ionic strength. A similar trend is expected for SHS. |

Experimental Protocols

A variety of experimental techniques are employed to elucidate the structure and properties of SHS micelles.

Conductivity Measurements for CMC and Degree of Ionization

Principle: The conductivity of a surfactant solution changes with its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles with some bound counterions leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot indicates the CMC. The degree of ionization (α) can be calculated from the ratio of the slopes of the lines above and below the CMC.

Methodology:

-

Sample Preparation: A stock solution of SHS in deionized water is prepared. A series of dilutions are then made to cover a concentration range both below and above the expected CMC.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is used.

-

Measurement: The conductivity of each SHS solution is measured at a constant temperature.

-

Data Analysis: The measured conductivity is plotted against the SHS concentration. Two linear regressions are performed on the data points below and above the break in the plot. The concentration at the intersection of these two lines is the CMC. The degree of ionization (α) is calculated as the ratio of the slope of the post-micellar region to the pre-micellar region.

Small-Angle Neutron Scattering (SANS)

Principle: SANS is a powerful technique for determining the size, shape, and aggregation number of micelles. It involves scattering a beam of neutrons off the sample and measuring the scattered intensity as a function of the scattering angle. By using a solvent with a different neutron scattering length density (e.g., D2O instead of H2O), a strong contrast between the micelles and the solvent can be achieved.

Methodology:

-

Sample Preparation: SHS is dissolved in D2O at concentrations above the CMC.

-

Instrumentation: A SANS instrument at a neutron source is used. This consists of a neutron source, a velocity selector to produce a monochromatic neutron beam, a collimator, a sample holder, and a 2D detector.

-

Data Collection: The sample is placed in a quartz cell in the neutron beam. The scattered neutrons are detected, and the scattering intensity is recorded as a function of the scattering vector, q.

-

Data Analysis: The raw data is corrected for background scattering and detector efficiency. The resulting scattering curve is then fitted to a mathematical model that describes the shape and size of the micelles (e.g., a core-shell ellipsoid model). This fitting procedure yields parameters such as the aggregation number and the dimensions of the micelle.

Small-Angle X-ray Scattering (SAXS)

Principle: SAXS is complementary to SANS and provides similar information about the size and shape of micelles. In SAXS, a beam of X-rays is scattered by the electrons in the sample. The resulting scattering pattern is dependent on the electron density differences within the sample, such as between the hydrocarbon core of the micelle and the aqueous solvent.

Methodology:

-

Sample Preparation: SHS solutions are prepared in deionized water at various concentrations.

-

Instrumentation: A SAXS instrument, which includes an X-ray source, a monochromator, a collimation system, a sample holder, and a 2D detector.

-

Data Collection: The sample is held in a capillary tube and exposed to the X-ray beam. The scattered X-rays are collected by the detector.

-

Data Analysis: The 2D scattering pattern is radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q. This profile is then analyzed using models similar to those in SANS to determine the structural parameters of the micelles.

Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius (Rh) via the Stokes-Einstein equation.

Methodology:

-

Sample Preparation: SHS solutions are prepared and filtered to remove dust particles.

-

Instrumentation: A DLS instrument consisting of a laser, a temperature-controlled sample cell, and a detector.

-

Measurement: The sample is illuminated by the laser, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity are measured over time and analyzed by a correlator.

-

Data Analysis: The correlator generates an autocorrelation function, which is then analyzed to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the micelles.

Molecular Dynamics (MD) Simulations

Principle: MD simulations provide an atomistic-level view of the structure and dynamics of micelles. By solving Newton's equations of motion for all the atoms in the system (surfactant, water, and counterions), the self-assembly process and the equilibrium structure of the micelles can be studied.

Methodology:

-

System Setup: A simulation box is created containing a number of SHS molecules, water molecules, and sodium ions. The initial configuration can be a random distribution of molecules or a pre-assembled micelle.

-

Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) is chosen to describe the interactions between all the atoms.

-

Simulation: The system is first energy-minimized and then equilibrated at a desired temperature and pressure. A production run is then performed for a sufficient length of time (nanoseconds to microseconds) to observe the formation and stabilization of micelles.

-

Analysis: The trajectory from the simulation is analyzed to calculate various structural properties, such as the aggregation number, radius of gyration, shape parameters, and the distribution of water and counterions around the micelle.

Visualizations of Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows in the study of SHS micelles.

Caption: The reversible process of micelle formation from individual SHS monomers above the CMC.

Caption: A generalized workflow for determining micelle structure using SANS or SAXS.

Caption: The computational workflow for studying SHS micelles using Molecular Dynamics simulations.

Conclusion

The structural analysis of sodium hexadecyl sulfate micelles is a multifaceted endeavor that relies on a combination of experimental techniques and computational simulations. While direct quantitative data for SHS is not as abundant as for its shorter-chain homolog SDS, the established principles of surfactant self-assembly and the analytical methodologies are directly applicable. By employing techniques such as conductivity measurements, SANS, SAXS, DLS, and MD simulations, researchers can gain a detailed understanding of the critical parameters governing SHS micelle formation and structure. This knowledge is paramount for the rational design and application of SHS-based systems in drug delivery and other advanced technologies. Further research dedicated to generating a comprehensive quantitative dataset for SHS under various conditions will be invaluable to the scientific community.

References

Thermal Degradation of Sodium Hexadecyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal degradation of sodium hexadecyl sulfate (B86663) (SHS), an anionic surfactant of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of direct thermal analysis data for sodium hexadecyl sulfate, this document leverages extensive data from its lower homolog, sodium dodecyl sulfate (SDS), to project and understand the thermal behavior of SHS. This guide covers the expected thermal stability, decomposition products, and the underlying degradation mechanisms. Detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), are provided to facilitate further research. The information is presented with clearly structured data tables and explanatory diagrams to serve as a valuable resource for professionals in research and development.

Introduction

Sodium hexadecyl sulfate (SHS), also known as sodium cetyl sulfate, is an anionic surfactant with a 16-carbon alkyl chain. Its amphiphilic nature makes it useful as a detergent, emulsifier, and wetting agent in numerous applications, including pharmaceuticals, cosmetics, and industrial processes. The thermal stability of SHS is a critical parameter that influences its processing, storage, and application, particularly in formulations subjected to elevated temperatures. Understanding its thermal degradation profile is essential for ensuring product quality, safety, and efficacy.

This guide synthesizes the available information on the thermal decomposition of long-chain alkyl sulfates, with a particular focus on extrapolating data from the well-studied sodium dodecyl sulfate (SDS) to predict the behavior of SHS.

Thermal Stability and Decomposition Profile

The thermal degradation of sodium alkyl sulfates is a complex process involving multiple stages. While specific quantitative data for sodium hexadecyl sulfate is scarce, the general behavior can be inferred from related compounds. The decomposition of these surfactants is primarily initiated by the hydrolysis of the sulfate head group, followed by the breakdown of the hydrocarbon chain.[1]

2.1. Expected Thermal Degradation of Sodium Hexadecyl Sulfate

Based on the analysis of similar surfactants, the thermal decomposition of sodium hexadecyl sulfate is anticipated to commence at temperatures above its melting point. The melting point for commercial grades of sodium hexadecyl sulfate is reported to be in the range of 178 °C to 207 °C. The degradation process is expected to occur in stages, with significant weight loss observed at temperatures between 200 °C and 500 °C.

2.2. Comparative Data from Sodium Dodecyl Sulfate (SDS)

Thermogravimetric analysis of sodium dodecyl sulfate (SDS) provides a valuable reference for understanding the thermal behavior of SHS. Studies on SDS show that its thermal degradation begins around 200 °C, with the process extending up to 500 °C.[2] The decomposition occurs in multiple steps, indicating the evolution of different gaseous products at various temperature ranges.

| Parameter | Sodium Dodecyl Sulfate (SDS) | Sodium Hexadecyl Sulfate (SHS) - Hypothesized |

| Melting Point (°C) | ~204 | 178 - 207 |

| Onset of Decomposition (°C) | ~200 | ~210 - 230 |

| Major Decomposition Range (°C) | 200 - 500 | 220 - 520 |

| Primary Degradation Products | SO₂, CO₂, CO, H₂O, various hydrocarbons | SO₂, CO₂, CO, H₂O, various hydrocarbons |

| Residue at 600°C | Sodium Sulfate | Sodium Sulfate |

Note: The data for Sodium Hexadecyl Sulfate is hypothesized based on the known behavior of Sodium Dodecyl Sulfate and general trends in homologous series. Further experimental verification is required.

Degradation Products

The thermal decomposition of sodium hexadecyl sulfate is expected to yield a range of volatile products and a solid residue. The primary hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).

Under inert atmospheres, as in pyrolysis, the degradation is likely to produce:

-

Volatile Organic Compounds: A complex mixture of hydrocarbons resulting from the cleavage of the C16 alkyl chain, including alkanes and alkenes.

-

Sulfur Compounds: Primarily sulfur dioxide (SO₂) and potentially other sulfur-containing species.

-

Water: Formed from the decomposition process.

-

Solid Residue: Primarily sodium sulfate (Na₂SO₄) or sodium bisulfate (NaHSO₄).

Experimental Protocols

To facilitate the investigation of the thermal degradation of sodium hexadecyl sulfate, detailed methodologies for key analytical techniques are provided below.

4.1. Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the decomposition temperatures and measure the mass loss of sodium hexadecyl sulfate.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Place 5-10 mg of the sodium hexadecyl sulfate sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-